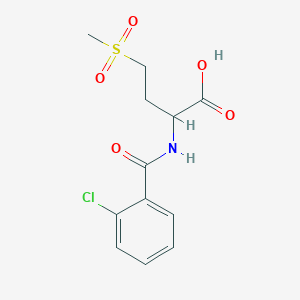

2-(2-Chlorobenzamido)-4-(methylsulfonyl)butanoic acid

Description

Properties

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFNQJSTFVSYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chlorobenzamido)-4-(methylsulfonyl)butanoic acid, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its specific functional groups:

- Chlorobenzamide moiety : Contributes to its interaction with biological targets.

- Methylsulfonyl group : Enhances solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 303.73 g/mol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines in immune cells. This action is likely mediated through the inhibition of specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced cytokine production.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to pain and inflammation, although specific receptors remain to be fully characterized.

Case Studies

- Case Study on Antimicrobial Efficacy :

-

Inflammation Model :

- In an experimental model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to untreated groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.

Data Table: Biological Activities Overview

Comparison with Similar Compounds

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid (CAS 115527-63-4)

- Molecular Formula: C₁₂H₁₅NO₅S

- Molecular Weight : 285.32 g/mol

- Key Differences: Replaces the 2-chlorobenzamido group with a non-chlorinated benzamido group. Contains a methylsulfonyl (-SO₂Me) group instead of methylsulfanyl (-SMe).

- Implications :

- The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the sulfanyl analog (pKa ~4–5) .

- Higher polarity reduces membrane permeability but may enhance solubility in aqueous media.

- Lacks the chlorine atom, reducing lipophilicity (predicted logP: 1.8 vs. 3.2 for the chlorinated analog) .

(2S)-2-Acetamido-4-(methylsulfanyl)butanoic acid (CAS 65-82-7)

- Molecular Formula: C₇H₁₃NO₃S

- Molecular Weight : 191.25 g/mol

- Key Differences :

- Smaller backbone (acetamido group replaces chlorobenzamido).

- Retains the methylsulfanyl group but lacks aromaticity.

- Implications :

2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid (CAS 29790-45-2)

- Molecular Formula : C₁₁H₁₉N₂O₄S

- Molecular Weight : 299.35 g/mol

- Key Differences: Features a branched butanoyl chain with a formamido group. Additional methyl group on the third carbon.

- Structural complexity could hinder synthetic accessibility .

2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid

- Molecular Formula : C₁₁H₁₃ClO₂S

- Molecular Weight : 244.74 g/mol

- Key Differences :

- Sulfanyl group attached directly to a 2-chlorophenyl ring.

- Shorter carbon chain with a methyl branch.

- Implications :

Comparative Data Table

Research Implications

- Bioactivity : The chlorinated benzamido group in the target compound may enhance interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase or proteases), whereas sulfonyl analogs could act as stronger enzyme inhibitors due to hydrogen-bonding capacity .

- Metabolism : Methylsulfanyl groups are prone to oxidation into sulfoxides or sulfones, suggesting the target compound could serve as a prodrug .

- Synthetic Routes: Chlorobenzamido derivatives typically require coupling of chlorobenzoyl chloride with amino acid precursors, while sulfonyl analogs demand additional oxidation steps (e.g., H₂O₂/acid) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-Chlorobenzamido)-4-(methylsulfonyl)butanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via Michael-type addition or Friedel-Crafts acylation. For example, thioglycolic acid derivatives (e.g., ) are used in Michael additions, while Friedel-Crafts methods require anhydrides (e.g., maleic anhydride) and Lewis acids. Enantiomeric purity is sensitive to temperature and catalyst choice; chiral HPLC or polarimetry is recommended for assessing enantiomer ratios. Reaction optimization should prioritize low temperatures (0–5°C) to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies chlorobenzamido and methylsulfonyl groups (e.g., δ ~7.5 ppm for aromatic protons, δ ~3.2 ppm for methylsulfonyl protons).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~330–340 Da).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related sulfonamide esters (e.g., orthorhombic P212121 space group in ).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution.

- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) targeting bacterial dihydrofolate reductase or fungal lanosterol demethylase.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions in bioactivity (e.g., varying MIC values across studies) may arise from differences in:

- Strain Variability : Use standardized strains (e.g., ATCC references) and include positive controls (e.g., ciprofloxacin for bacteria).

- Solubility : Pre-test solubility in DMSO/PBS and confirm stability via LC-MS.

- Metabolic Interference : Perform metabolomics (e.g., GC-MS) to identify off-target interactions in bacterial/fungal models. Cross-reference with structural analogs (e.g., 4-(methylsulfanyl)butanoic acid derivatives in ) to isolate functional groups driving activity .

Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINAP-ruthenium complexes) improve enantioselectivity.

- Stepwise Protection : Protect the sulfonyl group with tert-butyl dimethylsilyl (TBS) before introducing the chlorobenzamido moiety.

- Process Analytics : In-line FTIR monitors intermediate formation, reducing side products. Yields >70% are achievable with 99% ee when using low-temperature (-20°C) crystallization .

Q. How does computational modeling predict its interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial FabH (PDB: 5JQ7) or fungal CYP51 (PDB: 3LD6). Focus on hydrogen bonds between the sulfonyl group and active-site residues (e.g., Arg153 in FabH).

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA).

- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F in ) with bioactivity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.